molecular formula C12H18AsNS2 B14744023 1,3,2-DITHIARSENOLANE, 2-(p-(DIETHYLAMINO)PHENYL)- CAS No. 5185-78-4

1,3,2-DITHIARSENOLANE, 2-(p-(DIETHYLAMINO)PHENYL)-

Cat. No.: B14744023
CAS No.: 5185-78-4
M. Wt: 315.3 g/mol
InChI Key: AYKAHLLUTCVIIT-UHFFFAOYSA-N
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Description

1,3,2-Dithiarsenolane, 2-(p-(diethylamino)phenyl)- is a chemical compound that has garnered significant interest in the scientific community due to its unique properties and potential applications. This compound is characterized by the presence of arsenic and sulfur atoms within its molecular structure, which contributes to its distinctive chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,2-dithiarsenolane, 2-(p-(diethylamino)phenyl)- typically involves the reaction of arsenic trichloride with a thiol compound in the presence of a base. The reaction conditions often require an inert atmosphere to prevent oxidation and the use of anhydrous solvents to avoid hydrolysis. The reaction is usually carried out at low temperatures to control the reactivity of the intermediates.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the toxic nature of arsenic compounds.

Chemical Reactions Analysis

Types of Reactions

1,3,2-Dithiarsenolane, 2-(p-(diethylamino)phenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form arsenic oxides and sulfoxides.

    Reduction: Reduction reactions can convert the compound back to its thiol precursors.

    Substitution: The arsenic atom can participate in substitution reactions, where ligands attached to the arsenic are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like halides or amines can be used under mild conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield arsenic oxides, while substitution reactions can produce a variety of arsenic-containing compounds with different functional groups.

Scientific Research Applications

1,3,2-Dithiarsenolane, 2-(p-(diethylamino)phenyl)- has several scientific research applications:

    Chemistry: It is used as a reagent in the synthesis of other organoarsenic compounds.

    Biology: The compound is employed in the study of arsenic-binding proteins and their role in cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting cancer cells.

    Industry: The compound’s unique properties make it useful in the development of specialized materials and sensors.

Mechanism of Action

The mechanism of action of 1,3,2-dithiarsenolane, 2-(p-(diethylamino)phenyl)- involves its ability to bind to vicinal dithiol-containing proteins. This binding can disrupt the normal function of these proteins, leading to various biological effects. The compound’s interaction with these proteins is highly selective, making it a valuable tool for studying redox homeostasis and protein function in living cells .

Comparison with Similar Compounds

Similar Compounds

    1,3,2-Dithiarsenolane: A simpler analog without the diethylamino phenyl group.

    2-(p-(Dimethylamino)phenyl)-1,3,2-dithiarsenolane: Similar structure but with dimethylamino instead of diethylamino.

    Arsenic Trioxide: A well-known arsenic compound with different chemical properties and applications.

Uniqueness

1,3,2-Dithiarsenolane, 2-(p-(diethylamino)phenyl)- is unique due to its specific molecular structure, which imparts distinct chemical reactivity and biological activity. The presence of the diethylamino phenyl group enhances its ability to interact with biological molecules, making it more effective in certain applications compared to its analogs .

Properties

CAS No.

5185-78-4

Molecular Formula

C12H18AsNS2

Molecular Weight

315.3 g/mol

IUPAC Name

4-(1,3,2-dithiarsolan-2-yl)-N,N-diethylaniline

InChI

InChI=1S/C12H18AsNS2/c1-3-14(4-2)12-7-5-11(6-8-12)13-15-9-10-16-13/h5-8H,3-4,9-10H2,1-2H3

InChI Key

AYKAHLLUTCVIIT-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)[As]2SCCS2

Origin of Product

United States

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